molecular formula C19H14N6OS B2597268 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide CAS No. 1903515-85-4

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide

Cat. No.: B2597268
CAS No.: 1903515-85-4
M. Wt: 374.42
InChI Key: LIXWWJAEHAWICT-UHFFFAOYSA-N
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Description

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure combining indole, triazolo, and pyridazinyl moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

Action Environment

Environmental factors play a vital role in drug efficacy and stability. Factors such as pH, temperature, and co-administered substances can impact the compound’s action. Investigating its behavior under various conditions will enhance our understanding.

Researchers worldwide continue to explore its pharmacological activities and therapeutic applications . 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives with aromatic aldehydes in the presence of ethanol and glacial acetic acid . This is followed by the formation of 6-chloro-3-arylidene-[1,2,4]triazolo[4,3-b]pyridazine derivatives under reflux conditions with ferric chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or pyridazinyl moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide is unique due to its combination of indole, triazolo, and pyridazinyl moieties, which confer a broad spectrum of biological activities. Its dual inhibition of c-Met and Pim-1 kinases sets it apart from other similar compounds, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6OS/c26-19(13-10-20-14-5-2-1-4-12(13)14)21-11-18-23-22-17-8-7-15(24-25(17)18)16-6-3-9-27-16/h1-10,20H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXWWJAEHAWICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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